5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S743141
CAS No.
913983-21-8
M.F
C16H25IN2Si
M. Wt
400.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyri...

CAS Number

913983-21-8

Product Name

5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(5-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H25IN2Si

Molecular Weight

400.37 g/mol

InChI

InChI=1S/C16H25IN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3

InChI Key

VCPBNCQKRQSUFX-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)I

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)I

5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS 913983-21-8) is an orthogonally protected, high-reactivity building block primarily utilized in the synthesis of 7-azaindole-based kinase inhibitors and complex heterocyclic libraries [1]. Featuring a highly reactive C5-iodine atom and a sterically demanding N1-triisopropylsilyl (TIPS) protecting group, this precursor is engineered for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) [2]. The TIPS group ensures exceptional solubility in non-polar organic solvents and prevents deleterious N-arylation or catalyst poisoning by the pyrrole nitrogen, making it a critical starting material for high-throughput medicinal chemistry and scale-up manufacturing of targeted therapeutics[3].

Substituting this compound with 5-bromo-1-TIPS-1H-pyrrolo[2,3-b]pyridine or unprotected 5-iodo-1H-pyrrolo[2,3-b]pyridine routinely leads to process failures in advanced synthesis[1]. The unprotected 5-iodo analog suffers from poor solubility in standard cross-coupling solvents and its free N-H proton actively coordinates with palladium catalysts, leading to sluggish reaction rates, competitive N-arylation, and elevated catalyst loading requirements [2]. Conversely, while the 5-bromo-1-TIPS analog is protected, the C-Br bond exhibits significantly slower oxidative addition kinetics compared to the C-I bond. This necessitates higher reaction temperatures (often >90°C) and stronger bases, which frequently degrade thermally unstable boronic acids—such as heteroaryl boronic acids prone to protodeboronation—thereby depressing overall yields and increasing purification costs[3].

Superior Reactivity in Suzuki-Miyaura Couplings with Sensitive Substrates

The C5-iodine bond provides a dramatically lower activation barrier for palladium oxidative addition compared to the corresponding bromide[1]. In standard Suzuki-Miyaura cross-couplings with sterically hindered or thermally sensitive heteroaryl boronic acids, the 5-iodo-1-TIPS derivative typically achieves full conversion at room temperature to 50°C. In contrast, the 5-bromo-1-TIPS baseline requires elevated heating (80–100°C), which accelerates the protodeboronation of unstable coupling partners and reduces isolated yields [2].

Evidence DimensionReaction Temperature & Yield for Sensitive Boronic Acids
Target Compound Data5-Iodo-1-TIPS analog: Full conversion at 25–50°C, typically >85% yield
Comparator Or Baseline5-Bromo-1-TIPS analog: Requires 80–100°C, yields often drop to <50% due to protodeboronation
Quantified Difference30–50°C reduction in required reaction temperature; ~35% absolute yield improvement for unstable substrates
ConditionsPd-catalyzed Suzuki-Miyaura coupling with heteroaryl boronic acids in THF/H2O

Procuring the iodo-derivative allows chemists to utilize milder conditions, preserving expensive or unstable boronic acid coupling partners and minimizing complex byproduct formation.

Enhanced Stability Under Strongly Basic Metalation Conditions

During multi-step functionalizations that require strong bases (e.g., n-BuLi or sec-BuLi for directed ortho-metalation or halogen-metal exchange), the N1-TIPS group offers superior steric shielding and chemical stability compared to the widely used N1-Tosyl (Ts) protecting group [1]. The Tosyl group is highly susceptible to nucleophilic attack and premature cleavage by organolithium reagents at temperatures above -78°C. The TIPS group, however, remains fully intact even under prolonged exposure to alkyllithiums, ensuring the azaindole core remains protected throughout complex cascade reactions[2].

Evidence DimensionProtecting Group Survival under Alkyllithium Exposure
Target Compound Data1-TIPS protected: >95% retention under n-BuLi/sec-BuLi treatment at -78°C to -40°C
Comparator Or Baseline1-Tosyl protected: Significant premature cleavage (<60% retention) under identical basic conditions
Quantified Difference>35% higher protecting group survival rate during strong base exposure
ConditionsTreatment with n-BuLi or sec-BuLi in THF during metal-halogen exchange or directed metalation protocols

Selecting the TIPS-protected building block prevents catastrophic deprotection and side-reactions during advanced organometallic functionalization steps.

Elimination of Catalyst Poisoning and N-Arylation Side Reactions

Utilizing the unprotected 5-iodo-1H-pyrrolo[2,3-b]pyridine in Buchwald-Hartwig aminations typically results in competitive N1-arylation and sequestration of the palladium catalyst by the free pyrrole nitrogen [1]. This necessitates high catalyst loadings to drive the reaction to completion. The bulky N1-TIPS group in the target compound completely suppresses N1-coordination, allowing for significantly reduced catalyst loadings while simultaneously boosting solubility in non-polar solvents like toluene [2].

Evidence DimensionRequired Palladium Catalyst Loading
Target Compound Data1-TIPS protected: 1–3 mol% Pd loading sufficient for full conversion
Comparator Or BaselineUnprotected 1H-azaindole: Requires 10–15 mol% Pd loading to overcome catalyst sequestration
Quantified Difference70–80% reduction in expensive precious metal catalyst consumption
ConditionsBuchwald-Hartwig cross-coupling in Toluene or Dioxane

The TIPS-protected form drastically reduces the consumption of expensive palladium catalysts and simplifies downstream purification by preventing N-arylated impurities.

Late-Stage Functionalization in Kinase Inhibitor Library Synthesis

Because the 5-iodo group undergoes rapid oxidative addition at low temperatures, this compound is the ideal starting point for parallel library synthesis of 7-azaindole-based kinase inhibitors [1]. It allows medicinal chemists to couple a wide array of sterically hindered or electronically deactivated boronic acids without degrading the core scaffold.

Synthesis of Complex Bicyclic Architectures via Organometallic Intermediates

The robust stability of the N1-TIPS group against strong bases makes this compound uniquely suited for synthetic routes requiring sequential metal-halogen exchange or directed ortho-metalation[2]. It ensures the pyrrole nitrogen remains masked during aggressive nucleophilic operations.

Scale-Up Manufacturing of API Intermediates Requiring Low Catalyst Residuals

For process chemistry and scale-up, the TIPS-protected azaindole prevents the free N-H from coordinating with palladium [3]. This drastically lowers the required catalyst loading (from >10% to <3%), which is critical for meeting stringent regulatory limits on heavy metal residuals in final Active Pharmaceutical Ingredients (APIs).

Wikipedia

5-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Last modified: 08-15-2023

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